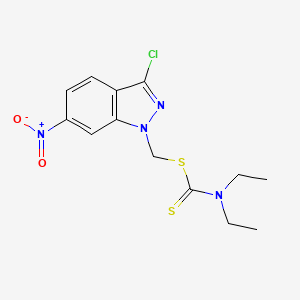
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with ethoxymethyl, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-3 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the reagents used.
科学的研究の応用
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the substituents, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
Similar Compounds
- 4-(Methoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Isopropoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Butoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and reactivity also make it a valuable compound in synthetic chemistry and industrial processes.
特性
CAS番号 |
13247-10-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
4-(ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-4-9(3)11-7-8(12-9)6-10-5-2/h8H,4-7H2,1-3H3 |
InChIキー |
UPFPATMFENFBIP-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(O1)COCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




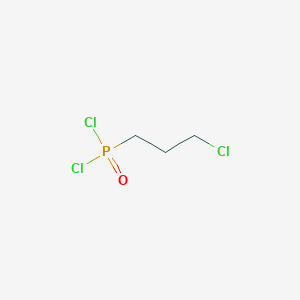
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)


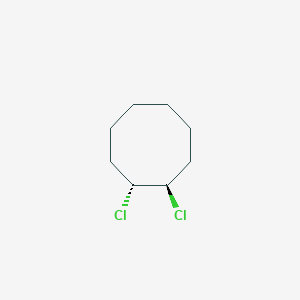
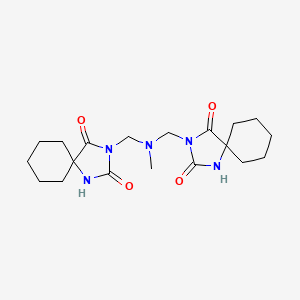
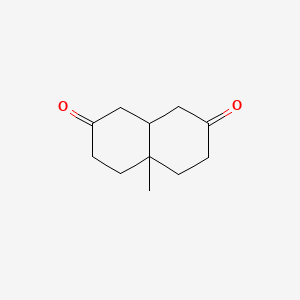
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
